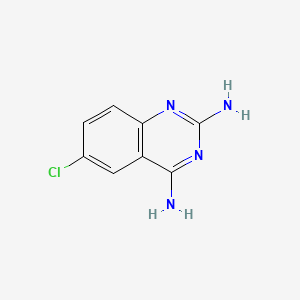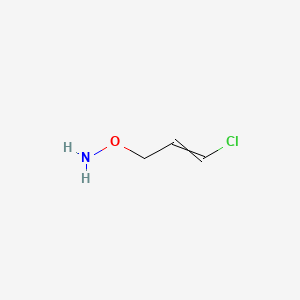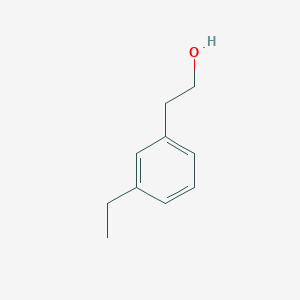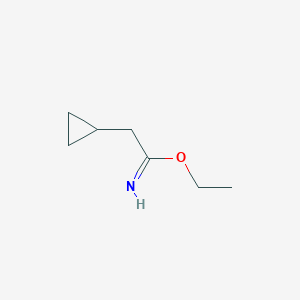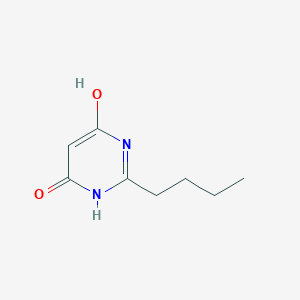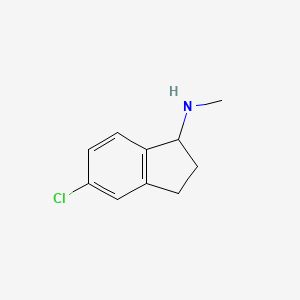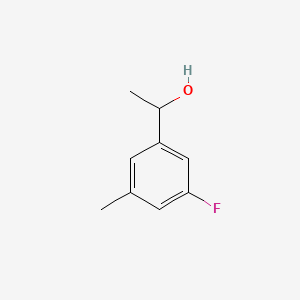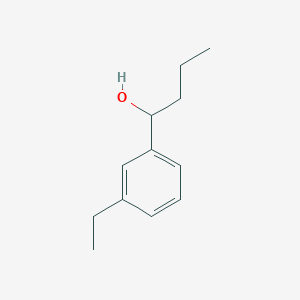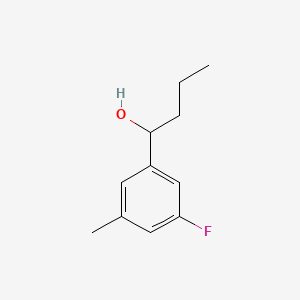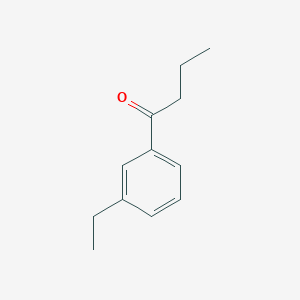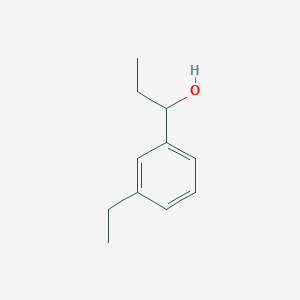
1-(3-Ethylphenyl)-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethylphenyl)-1-propanol is an organic compound with the molecular formula C11H16O It is a secondary alcohol where the hydroxyl group is attached to a carbon atom that is also bonded to a 3-ethylphenyl group and a propyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Ethylphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-ethylphenyl)-1-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1-(3-ethylphenyl)-1-propanone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 1-(3-Ethylphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(3-ethylphenyl)-1-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of 1-(3-ethylphenyl)-1-propanone yields this compound.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(3-ethylphenyl)-1-propyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or diethyl ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 1-(3-Ethylphenyl)-1-propanone.
Reduction: this compound.
Substitution: 1-(3-Ethylphenyl)-1-propyl chloride.
科学研究应用
1-(3-Ethylphenyl)-1-propanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of metabolic pathways involving secondary alcohols.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 1-(3-ethylphenyl)-1-propanol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can undergo enzymatic oxidation to form the corresponding ketone, 1-(3-ethylphenyl)-1-propanone. This transformation is catalyzed by alcohol dehydrogenase enzymes. The compound’s effects are mediated through its ability to participate in various biochemical reactions, influencing metabolic processes.
相似化合物的比较
1-(3-Methylphenyl)-1-propanol: Similar structure with a methyl group instead of an ethyl group.
1-(4-Ethylphenyl)-1-propanol: Similar structure with the ethyl group in the para position.
1-(3-Ethylphenyl)-2-propanol: Similar structure with the hydroxyl group on the second carbon of the propyl chain.
Uniqueness: 1-(3-Ethylphenyl)-1-propanol is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different physical and chemical properties compared to its analogs.
属性
IUPAC Name |
1-(3-ethylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-3-9-6-5-7-10(8-9)11(12)4-2/h5-8,11-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYXBLYZASDZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Chloro-2-([(propan-2-yl)amino]methyl)phenol](/img/structure/B7942570.png)
![3-Chloro-2-[(ethylamino)methyl]phenol](/img/structure/B7942578.png)

